molecular formula C13H11NO4 B6387246 2-Hydroxy-5-(2-methoxyphenyl)isonicotinic acid CAS No. 1261962-20-2

2-Hydroxy-5-(2-methoxyphenyl)isonicotinic acid

Cat. No.: B6387246
CAS No.: 1261962-20-2
M. Wt: 245.23 g/mol
InChI Key: HAYZVOTYDBSKDS-UHFFFAOYSA-N
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Description

2-Hydroxy-5-(2-methoxyphenyl)isonicotinic acid is an organic compound that belongs to the class of isonicotinic acids It is characterized by the presence of a hydroxy group at the 2-position and a methoxyphenyl group at the 5-position on the isonicotinic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-5-(2-methoxyphenyl)isonicotinic acid typically involves the reaction of isonicotinic acid with appropriate reagents to introduce the hydroxy and methoxyphenyl groups. One common method involves the use of hydrazides and aldehydes in organic solvents to form hydrazones, which can then be further modified to obtain the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-5-(2-methoxyphenyl)isonicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group can yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Hydroxy-5-(2-methoxyphenyl)isonicotinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-Hydroxy-5-(2-methoxyphenyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxy and methoxyphenyl groups play a crucial role in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydroxy-5-(2-methoxyphenyl)isonicotinic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of hydroxy and methoxyphenyl groups makes it a versatile compound for various applications .

Properties

IUPAC Name

5-(2-methoxyphenyl)-2-oxo-1H-pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO4/c1-18-11-5-3-2-4-8(11)10-7-14-12(15)6-9(10)13(16)17/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYZVOTYDBSKDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CNC(=O)C=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90687127
Record name 5-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261962-20-2
Record name 5-(2-Methoxyphenyl)-2-oxo-1,2-dihydropyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90687127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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